molecular formula C12H11N3O B8283383 N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

Número de catálogo: B8283383
Peso molecular: 213.23 g/mol
Clave InChI: AQVUPMKJDOYKBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-Cyanomethyl-1H-indol-5-yl]acetamide is a novel chemical entity designed for research purposes. As part of the N-acetamide indole chemical class, this compound is of significant interest in medicinal chemistry for the exploration of new therapeutic agents . Its molecular framework incorporates both an acetamide moiety and a cyanomethyl substituent on an indole core, a structure known to be investigated for potential activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . While the exact mechanism of action for this specific derivative is under investigation, related N-acetamide indoles have been demonstrated to function through inhibition of PfATP4, a P-type ATPase essential for maintaining sodium homeostasis in the parasite . This mode of action is distinct from that of traditional quinoline-based antimalarials and represents a promising avenue for overcoming drug resistance . The presence of the cyanomethyl group is a key synthetic handle, allowing for further chemical diversification to explore structure-activity relationships and optimize properties such as potency and metabolic stability . Researchers can utilize this compound as a building block or a lead structure in programs aimed at developing new antimalarial therapies with curative and transmission-blocking potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C12H11N3O

Peso molecular

213.23 g/mol

Nombre IUPAC

N-[3-(cyanomethyl)-1H-indol-5-yl]acetamide

InChI

InChI=1S/C12H11N3O/c1-8(16)15-10-2-3-12-11(6-10)9(4-5-13)7-14-12/h2-3,6-7,14H,4H2,1H3,(H,15,16)

Clave InChI

AQVUPMKJDOYKBG-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC1=CC2=C(C=C1)NC=C2CC#N

Origen del producto

United States

Aplicaciones Científicas De Investigación

Synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

The synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide typically involves the reaction of indole derivatives with cyanomethyl groups followed by acetamide formation. The compound can be synthesized through methods that involve:

  • Reagents : Common reagents include cyanomethyl bromide, acetic anhydride, and various catalysts.
  • Conditions : Reactions are often conducted under reflux in solvents such as dimethylformamide or dioxane to facilitate the formation of the desired product.

Anticancer Activity

N-[3-Cyanomethyl-1H-indol-5-yl]acetamide has shown promising anticancer properties in several studies:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been tested against human tumor cells and displayed significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells at micromolar concentrations, suggesting its potential for further development into a therapeutic agent .

Neuroprotective Properties

Research indicates that derivatives of indole compounds, including N-[3-Cyanomethyl-1H-indol-5-yl]acetamide, may possess neuroprotective effects:

  • Mechanism : These compounds can act as antioxidants, protecting neuronal cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide:

Structural Feature Effect on Activity
Presence of cyanomethyl groupEnhances anticancer activity
Acetamide moietyContributes to overall stability
Indole coreEssential for biological activity

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(1H-Indol-3-yl)acetamide
  • Structure : Acetamide at position 3 of the indole ring.
  • Key Differences: Lacks the cyanomethyl group at position 3.
N-[(3R)-3-(Cyanomethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl]acetamide
  • Structure : Similar to the target compound but includes a 1-methyl group and a 2-oxo group, rendering the indole ring partially saturated (2,3-dihydro).
  • Key Differences : The 2-oxo group and methyl substitution alter conformational flexibility and electronic properties. The dihydroindole core may reduce aromaticity, affecting π-π stacking interactions .
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide)
  • Structure : Acetamide on an ethyl side chain attached to position 3, with a 5-methoxy group.
  • Key Differences: The methoxy group and ethyl spacer enable melatonin to bind melatonin receptors (MT₁/MT₂), whereas the target compound’s cyanomethyl group may favor alternative targets (e.g., kinases or cytochrome P450 enzymes) .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP* Pharmacological Activity
N-[3-Cyanomethyl-1H-indol-5-yl]acetamide C₁₂H₁₁N₃O₂ 229.24 3-CH₂CN, 5-NHCOCH₃ ~2.1 Under investigation
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 3-NHCOCH₃ ~1.3 Not reported
N-[(3R)-3-(Cyanomethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl]acetamide C₁₃H₁₃N₃O₂ 243.27 3-CH₂CN, 5-NHCOCH₃, 1-CH₃, 2-O ~1.8 Not reported
Melatonin C₁₃H₁₆N₂O₂ 232.28 3-CH₂CH₂NHCOCH₃, 5-OCH₃ ~1.1 Sleep regulation, antioxidant

*LogP values estimated using fragment-based methods.

  • Bioactivity : Adamantane-containing indole derivatives (e.g., compounds in ) exhibit enhanced CNS penetration due to adamantane’s lipophilicity, whereas the target compound’s nitrile group may confer metabolic stability or serve as a hydrogen-bond acceptor .

Métodos De Preparación

Nitration and Reduction of 5-Aminoindole Derivatives

A foundational route begins with 5-nitro-1H-indole , which undergoes reduction to 5-amino-1H-indole using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants like SnCl₂. Subsequent acetylation with acetic anhydride or acetyl chloride introduces the acetamide group. Cyanomethylation at the 3-position is achieved via Mannich-type reactions or alkylation with chloroacetonitrile under basic conditions.

Example Protocol

  • 5-Nitro-1H-indole (1.0 equiv) is hydrogenated in ethanol with 10% Pd/C (0.1 equiv) under H₂ (1 atm) to yield 5-amino-1H-indole (87% yield).

  • Acetylation with acetic anhydride (1.2 equiv) in pyridine at 0–5°C affords N-(1H-indol-5-yl)acetamide (92% yield).

  • Cyanomethylation using chloroacetonitrile (1.5 equiv) and K₂CO₃ in DMF at 80°C for 12 hours yields the target compound (65% yield).

Key Limitations : Moderate yields in the cyanomethylation step due to competing polymerization of the indole nucleus.

Direct Cyanoalkylation via Ullmann Coupling

Recent advancements employ copper-catalyzed coupling to introduce the cyanomethyl group. 3-Bromo-1H-indol-5-ylacetamide reacts with acetonitrile derivatives in the presence of CuI and 1,10-phenanthroline, achieving C–C bond formation at the 3-position.

Optimized Conditions

  • Substrate: 3-Bromo-N-(1H-indol-5-yl)acetamide (1.0 equiv)

  • Cyanating agent: Potassium cyanomethyltrifluoroborate (1.2 equiv)

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent: DMSO, 100°C, 24 hours

  • Yield: 78%

Advantages : Improved regioselectivity and reduced side products compared to classical alkylation.

One-Pot Tandem Synthesis

Sequential Acetylation-Cyanomethylation

A streamlined one-pot method eliminates intermediate isolation steps. Starting with 1H-indol-5-amine , simultaneous acetylation and cyanomethylation are achieved using dual-reagent systems .

Procedure

  • 1H-indol-5-amine (1.0 equiv) is treated with acetyl chloride (1.2 equiv) and chloroacetonitrile (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile.

  • The reaction is heated at 60°C for 8 hours, yielding N-[3-Cyanomethyl-1H-indol-5-yl]acetamide in 70% yield.

Mechanistic Insight : Base-mediated deprotonation of the indole nitrogen facilitates concurrent acetylation (at N1) and cyanomethylation (at C3).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Indole Derivatives

Solid-phase methods enable scalable synthesis with simplified purification. Wang resin-linked 5-nitroindole is reduced to the amine, acetylated, and then cyanomethylated before cleavage.

Steps

  • Wang resin-bound 5-nitroindole is reduced with SnCl₂·2H₂O in DMF.

  • Acetylation with acetic anhydride/pyridine (1:2 v/v).

  • Cyanomethylation using chloroacetonitrile/DIEA in DMF.

  • Cleavage with TFA/H₂O (95:5) yields the target compound (62% overall yield).

Comparative Analysis of Methods

Method Yield Key Advantages Drawbacks
Classical Linear65%Simple reagents, no specialized catalystsLow yield in cyanomethylation step
Ullmann Coupling78%High regioselectivity, scalabilityRequires expensive ligands
One-Pot Tandem70%Reduced purification stepsSensitivity to base stoichiometry
Solid-Phase Synthesis62%High purity, scalableTime-intensive resin functionalization

Mechanistic and Kinetic Studies

Role of Base in Cyanomethylation

Kinetic studies reveal that stronger bases (e.g., K₂CO₃) accelerate cyanomethylation but risk indole polymerization. Weaker bases (e.g., NaHCO₃) improve selectivity but prolong reaction times.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates, while ethereal solvents (THF) favor slower, controlled transformations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[3-Cyanomethyl-1H-indol-5-yl]acetamide and its analogs?

Answer: The synthesis typically involves coupling indole derivatives with acetamide groups via nucleophilic substitution or amidation. For example:

  • Indole core functionalization : Acylation at the indole nitrogen (e.g., using 4-chlorobenzoyl chloride) followed by cyanomethylation at the 3-position via alkylation or Michael addition .
  • Amide bond formation : Reacting activated esters (e.g., β-carboline derivatives) with amines under Pd-catalyzed conditions or using General Procedure I (NaH in DMF, 35°C, 8h) .
  • Purification : Flash column chromatography (EtOAC/MeOH) and recrystallization yield pure compounds, as validated by 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : 1^1H NMR identifies protons on the indole ring (δ 6.8–7.5 ppm), cyanomethyl (δ ~3.8–4.2 ppm), and acetamide (δ ~2.1 ppm). 13^13C NMR confirms carbonyl (δ ~170 ppm) and nitrile (δ ~120 ppm) groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula accuracy (e.g., C12_{12}H10_{10}N3_3O requires m/z 218.082) .
  • FTIR : Detects C≡N (2240 cm1^{-1}) and amide C=O (1650 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in cyanomethyl-indole acetamide synthesis (e.g., 6–17% in prior studies)?

Answer:

  • Catalyst screening : Pd2_2(dba)3_3/BINAP systems enhance coupling efficiency in Minisci-type reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates .
  • Temperature control : Stepwise heating (e.g., 35°C for amidation, 120°C for deprotection) minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (unexplored for this compound but validated in analogous indole systems) .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Apoptosis assays : Measure Bcl-2/Mcl-1 inhibition using flow cytometry (Annexin V/PI staining) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Kinase profiling : Test selectivity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding assays .

Q. How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?

Answer:

  • Electron-withdrawing groups (Cl, NO2_2) : Enhance apoptosis induction (e.g., 10j in showed 8% yield but high cytotoxicity) .
  • Bulkier substituents (naphthyl, pyridyl) : Improve solubility but may reduce membrane permeability (validated in analogs like 10k and 10m) .
  • Cyanomethyl vs. hydroxyethyl : Cyanomethyl increases electrophilicity, potentially enhancing kinase inhibition .

Q. How can computational methods resolve contradictions in SAR data for indole acetamides?

Answer:

  • Molecular docking : Predict binding modes to targets like Galectin-3 or Bcl-2 using AutoDock Vina .
  • MD simulations : Analyze conformational stability (e.g., lactosylacetamide derivatives in ) to correlate flexibility with activity .
  • QSAR models : Use Hammett constants (σ\sigma) and logP values to rationalize substituent effects on cytotoxicity .

Q. Data Contradiction Analysis

Q. Why do some indole acetamides exhibit variable activity across cell lines despite similar substituents?

Answer:

  • Cell-specific uptake : Differences in ABC transporter expression affect intracellular accumulation .
  • Metabolic stability : Cyano groups may undergo hydrolysis in certain cell lines (e.g., HepG2 vs. MCF-7) .
  • Off-target effects : Non-selective kinase inhibition (e.g., thenylchlor analogs in ) complicates SAR interpretation .

Q. Methodological Best Practices

  • Purification : Always use preparative HPLC for polar intermediates to remove unreacted cyanomethyl precursors .
  • Data validation : Cross-reference NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .
  • Biological replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.